2-methoxy-4-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl 2-chloro-4,5-difluorobenzoate
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Overview
Description
2-METHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. Common synthetic routes include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzimidazole core or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings .
Scientific Research Applications
2-METHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways would depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
2-METHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole and indole derivatives .
Properties
Molecular Formula |
C22H14ClF2N3O4 |
---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
[2-methoxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)iminomethyl]phenyl] 2-chloro-4,5-difluorobenzoate |
InChI |
InChI=1S/C22H14ClF2N3O4/c1-31-20-6-11(10-26-12-3-4-17-18(7-12)28-22(30)27-17)2-5-19(20)32-21(29)13-8-15(24)16(25)9-14(13)23/h2-10H,1H3,(H2,27,28,30) |
InChI Key |
BUMYOFFFWLCIMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC3=C(C=C2)NC(=O)N3)OC(=O)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
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